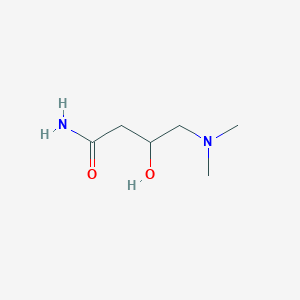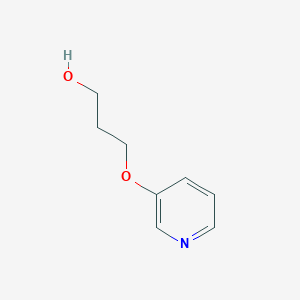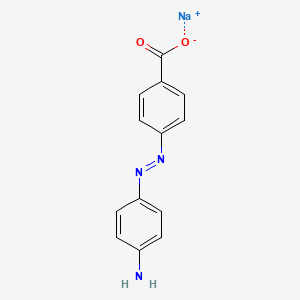
Sodium 4-((4-aminophenyl)azo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((4-aminophenyl)azo)benzoate is a chemical compound with the molecular formula C13H11N3O2Na . It is a main product offered by several chemical companies .
Synthesis Analysis
The synthesis of azo compounds like this compound typically involves a series of steps including alkylation, esterification, and another alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a sodium atom, 13 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density .properties
CAS RN |
89835-07-4 |
|---|---|
Molecular Formula |
C13H10N3NaO2 |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
sodium;4-[(4-aminophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H11N3O2.Na/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18;/h1-8H,14H2,(H,17,18);/q;+1/p-1 |
InChI Key |
JZNZMGCDZWJGLX-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |
Other CAS RN |
89835-07-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




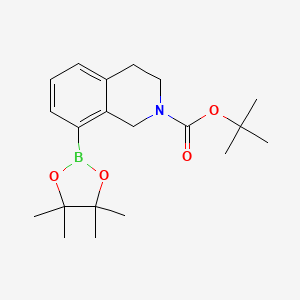
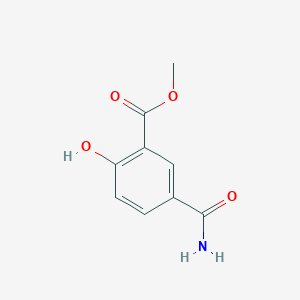

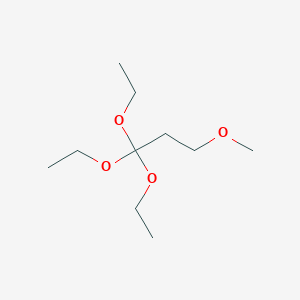
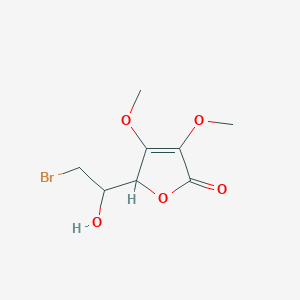
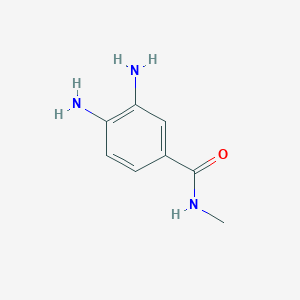
![2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3195336.png)

